molecular formula C22H14Cl2N2O3 B11480150 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11480150
M. Wt: 425.3 g/mol
InChI Key: BNQFADCWTGOBGG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core.

Chemical Reactions Analysis

3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and inhibition.

    Medicine: Due to its structural similarity to other bioactive quinazolines, it is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Properties

Molecular Formula

C22H14Cl2N2O3

Molecular Weight

425.3 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H14Cl2N2O3/c23-15-10-8-14(9-11-15)20(27)13-25-19-7-2-1-6-18(19)21(28)26(22(25)29)17-5-3-4-16(24)12-17/h1-12H,13H2

InChI Key

BNQFADCWTGOBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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